molecular formula C16H22N2O5 B4423460 N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B4423460
M. Wt: 322.36 g/mol
InChI Key: DENUCTUGKLBAFJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[45]decane-8-carboxamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro linkage between a dioxane ring and an azaspirodecane moiety, with a carboxamide functional group attached to the azaspirodecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a dearomatizing cyclization process . This method provides an efficient route to the spirocyclic structure with high yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes the use of readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products and waste. The overall yield and purity of the final product are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is unique due to its combination of a spirocyclic structure, methoxy-substituted phenyl ring, and carboxamide group. This combination imparts distinct chemical properties and potential for diverse applications in various fields.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-20-12-3-4-13(14(11-12)21-2)17-15(19)18-7-5-16(6-8-18)22-9-10-23-16/h3-4,11H,5-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENUCTUGKLBAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCC3(CC2)OCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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